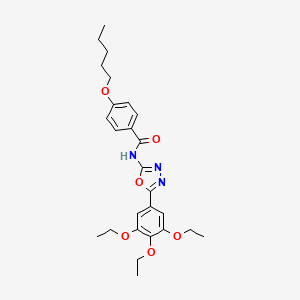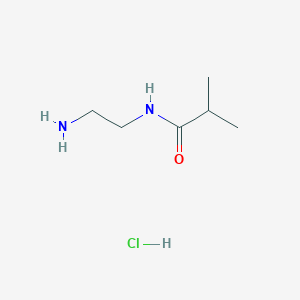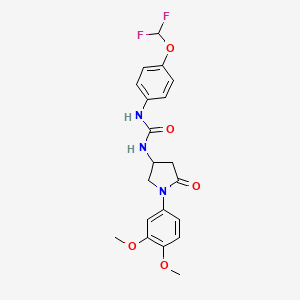![molecular formula C23H26F2N2O B2711967 1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide CAS No. 1631074-52-6](/img/structure/B2711967.png)
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide
Übersicht
Beschreibung
This compound is a synthetic cannabinoid . It is also known as 5F-AB-PFUPPYCA and belongs to the group of synthetic cannabinoid receptor agonists . The IUPAC name of this compound is N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular formula of this compound is C20H26F2N4O2 . The structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis
As a synthetic cannabinoid, this compound is expected to bind to cannabinoid receptors CB1 and CB2 . The binding to these receptors is responsible for the psychoactive effects of these substances .Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.4428 g/mol . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthetic Cannabinoid Research
These compounds are used in research to understand the effects of synthetic cannabinoids on the human body . They are full cannabinoid agonists with low nanomolar binding affinity at the CB1 receptor .
Drug Metabolism Studies
Studies have been conducted to understand the metabolism of these compounds in the human body . These studies help in identifying suitable urinary markers to prove the consumption of these compounds .
Spectroscopy Studies
These compounds have been studied using Raman and surface-enhanced Raman spectroscopy (SERS) spectroscopies . These studies help in understanding the molecular vibrations of these compounds .
Quantum Chemical Calculations
Quantum chemical calculations based on density functional theory have been used to determine the geometrical and vibrational characteristics of these compounds . These studies also help in predicting the adsorption geometry of the molecule on the silver colloidal surface .
New Psychoactive Substances (NPS) Research
These compounds are part of the new psychoactive substances (NPS) that appeared around 2008 . Research is being conducted to understand their effects and prevalence .
Forensic Laboratories
Due to common metabolites shared among structurally related synthetic cannabinoids, the unequivocal detection of their consumption remains challenging for forensic laboratories . Research is being conducted to develop sensitive methods to monitor multiple metabolites .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound and similar synthetic cannabinoids could include further investigation of their synthesis, structure-activity relationships, and mechanisms of action. Additionally, research could focus on their toxicity and safety profile, as well as potential therapeutic uses .
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)-N-[2-(4-fluorophenyl)propan-2-yl]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F2N2O/c1-23(2,17-10-12-18(25)13-11-17)26-22(28)20-16-27(15-7-3-6-14-24)21-9-5-4-8-19(20)21/h4-5,8-13,16H,3,6-7,14-15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQKZUXWKOPJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)F)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345335 | |
| Record name | 1-(5-Fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide | |
CAS RN |
1631074-52-6 | |
| Record name | 1-(5-Fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



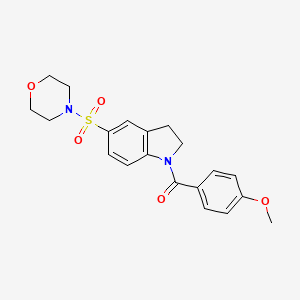
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2711887.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2711888.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B2711891.png)

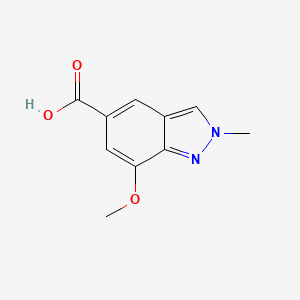
![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2711896.png)
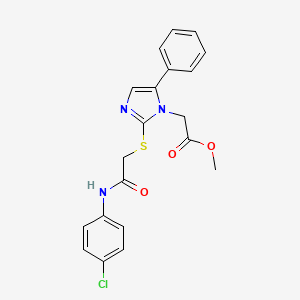
![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)
![2-(4-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2711899.png)
![4-isobutyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2711900.png)
